Chromocene

Catalog No.
S1502387
CAS No.
1271-24-5
M.F
C10H10Cr
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromocene

CAS Number

1271-24-5

Product Name

Chromocene

IUPAC Name

chromium(2+);cyclopenta-1,3-diene

Molecular Formula

C10H10Cr

Molecular Weight

182.18 g/mol

InChI

InChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2

InChI Key

WQGIIPSPIWDBHR-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cr+2]

Solubility

Decomposes (NTP, 1992)

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cr+2]

Catalyst in Stereoselective Pinacol-type Cross-coupling Reactions

Application Summary: Bis(cyclopentadienyl)chromium(II) is used as a catalyst in stereoselective pinacol-type cross-coupling reactions . This type of reaction is used to create complex organic compounds.

Methods of Application: The compound is added to the reaction mixture where it acts as a catalyst, facilitating the cross-coupling reaction. The exact procedures and parameters would depend on the specific reaction being carried out.

Results or Outcomes: The use of Bis(cyclopentadienyl)chromium(II) in these reactions can lead to the efficient production of complex organic compounds .

Catalyst in Thermal Homo-polymerization and Co-polymerization Reactions

Specific Scientific Field: Polymer Chemistry

Application Summary: Bis(cyclopentadienyl)chromium(II) is used as a catalyst in thermal homo-polymerization and co-polymerization reactions . These reactions are used to create polymers.

Methods of Application: The compound is added to the reaction mixture where it acts as a catalyst, facilitating the polymerization reactions. The exact procedures and parameters would depend on the specific reaction being carried out.

Results or Outcomes: The use of Bis(cyclopentadienyl)chromium(II) in these reactions can lead to the efficient production of polymers .

Catalyst in Nozaki-Hiyama-Kishi Reactions

Application Summary: Bis(cyclopentadienyl)chromium(II) is used as a catalyst in Nozaki-Hiyama-Kishi reactions . These reactions are used for the addition of organic halides to aldehydes.

Chromocene, formally known as bis(η^5-cyclopentadienyl)chromium(II), is an organochromium compound with the chemical formula Cr C5H5)2\text{Cr C}_5\text{H}_5)_2. It belongs to the metallocene family, characterized by a central metal atom sandwiched between two cyclopentadienyl (Cp) ligands. This compound is notable for its paramagnetic properties and its unique structural arrangement, which has been confirmed through X-ray crystallography. The chromium atom in chromocene is coordinated to two planar cyclopentadienyl rings, resulting in a bond length of approximately 215.1 pm between chromium and carbon atoms .

Chromocene is highly reactive, particularly with air and moisture, which can lead to ignition upon exposure. It readily sublimes in a vacuum and is soluble in non-polar organic solvents, making it useful for various chemical applications .

Chromocene primarily functions as a catalyst in various organic transformations. Its catalytic activity arises from the ability of the metal center to activate small molecules and participate in bond-forming and bond-breaking processes. The specific mechanism of action depends on the nature of the reaction being catalyzed.

For instance, in olefin metathesis reactions, chromocene derivatives act by breaking and reforming carbon-carbon double bonds, leading to the rearrangement of alkene structures.

Chromocene is a hazardous material due to its air-sensitivity and pyrophoricity. Exposure to air can lead to spontaneous combustion, releasing toxic fumes. Contact with skin or eyes can cause irritation and burns [].

Safety Precautions:

  • Handle chromocene under inert atmosphere conditions (e.g., using a glove box).
  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators when handling the compound.
  • Store chromocene in sealed containers under inert atmosphere and at low temperatures.

Chromocene exhibits a range of chemical reactivity primarily due to the lability of its cyclopentadienyl ligands. Key reactions include:

  • Carbonylation: Chromocene can react with carbon monoxide to form cyclopentadienylchromium tricarbonyl dimer as an intermediate, which can further decompose into chromium hexacarbonyl:
    2Cr C5H5)2+6CO[Cr C5H5)(CO)3]2+(C5H5)22\text{Cr C}_5\text{H}_5)_2+6\text{CO}\rightarrow [\text{Cr C}_5\text{H}_5)(\text{CO})_3]_2+(\text{C}_5\text{H}_5)_2
  • Formation of Chromium(II) Acetate: Chromocene can be used to prepare anhydrous chromium(II) acetate through the reaction with acetic acid:
    4CH3CO2H+2Cr C5H5)2Cr2(O2CCH3)4+4C5H64\text{CH}_3\text{CO}_2\text{H}+2\text{Cr C}_5\text{H}_5)_2\rightarrow \text{Cr}_2(\text{O}_2\text{CCH}_3)_4+4\text{C}_5\text{H}_6
  • Reactions with Amines: Chromocene reacts with primary aliphatic amines to form solid aminates .

These reactions highlight chromocene's utility as a precursor for various chromium compounds and its role in synthetic chemistry.

Research on the biological activity of chromocene is limited, but it has been noted for its potential as a reducing agent. Its reactivity may lead to interactions with biological molecules, although specific studies detailing its biological effects are sparse. The compound's paramagnetic nature suggests it could have implications in biological systems where radical species are involved .

The synthesis of chromocene was first described by Ernst Otto Fischer, who won the Nobel Prize in Chemistry for his work on sandwich compounds. A common method involves the reaction of chromium(II) chloride with sodium cyclopentadienide in tetrahydrofuran:

CrCl2+2NaC5H5Cr C5H5)2+2NaCl\text{CrCl}_2+2\text{NaC}_5\text{H}_5\rightarrow \text{Cr C}_5\text{H}_5)_2+2\text{NaCl}

Another method includes a redox process using chromium(III) chloride:

2CrCl3+6NaC5H52Cr C5H5)2+C10H10+6NaCl2\text{CrCl}_3+6\text{NaC}_5\text{H}_5\rightarrow 2\text{Cr C}_5\text{H}_5)_2+\text{C}_{10}\text{H}_{10}+6\text{NaCl}

These methods highlight the versatility and accessibility of chromocene synthesis in laboratory settings .

Chromocene has various applications in organic synthesis and materials science:

  • Catalysis: It serves as a precursor for catalysts used in polymerization processes.
  • Organic Synthesis: Due to its reactivity, chromocene is employed in synthesizing other organometallic compounds.
  • Research: It is used in studies related to metallocenes and their properties.

Its unique properties make it valuable in both academic research and industrial applications .

Interaction studies involving chromocene have revealed its reactivity with various substrates. Notably, it forms complexes with transition metals and reacts with carbon monoxide and amines. These interactions provide insight into its potential use in catalysis and materials development. For example, chromocene's reaction with titanium compounds leads to the formation of ion pairs that can be further explored for catalytic applications .

Chromocene shares similarities with other metallocenes, particularly ferrocene and molybdenocene. Here’s a comparison highlighting its uniqueness:

CompoundStructureUnique Features
ChromoceneCr C5H5)2\text{Cr C}_5\text{H}_5)_2Paramagnetic; highly reactive with air
FerroceneFe C5H5)2\text{Fe C}_5\text{H}_5)_2Stable; follows the 18-electron rule
MolybdenoceneMo C5H5)2\text{Mo C}_5\text{H}_5)_2Different oxidation states; less reactive

Chromocene's paramagnetism and high reactivity set it apart from these similar compounds, making it an interesting subject for further study within organometallic chemistry .

Traditional Synthetic Routes

The foundational synthesis of chromocene was pioneered by Ernst Otto Fischer, who shared the 1973 Nobel Prize in Chemistry for his groundbreaking work on sandwich compounds. The most straightforward traditional synthetic approach involves the direct reaction of chromium(II) chloride with sodium cyclopentadienide in tetrahydrofuran solution. This classical methodology follows the general reaction scheme:

CrCl₂ + 2 NaC₅H₅ → Cr(C₅H₅)₂ + 2 NaCl

Such syntheses are characteristically performed in tetrahydrofuran solvent systems to ensure optimal solubility and reaction conditions. The tetrahydrofuran environment provides the necessary solvation for the ionic reactants while maintaining an inert atmosphere conducive to metallocene formation.

An alternative traditional route employs chromium(III) chloride as the starting material in a redox-mediated process. This methodology involves the simultaneous reduction of chromium(III) to chromium(II) and the formation of the sandwich complex:

2 CrCl₃ + 6 NaC₅H₅ → 2 Cr(C₅H₅)₂ + C₁₀H₁₀ + 6 NaCl

This redox pathway demonstrates the capacity for higher oxidation state chromium precursors to undergo reduction during the metallocene formation process, with the cyclopentadienyl ligands serving dual roles as both coordinating species and reducing agents.

The synthesis of substituted derivatives follows analogous protocols. Decamethylchromocene, denoted as Cr[C₅(CH₃)₅]₂, can be prepared using lithium pentamethylcyclopentadienide instead of the unsubstituted sodium cyclopentadienide. This substituted variant exhibits enhanced stability and modified electronic properties compared to the parent chromocene compound.

Ansabridged Chromocene Complexes: Design and Synthesis

Ansabridged chromocene complexes represent a sophisticated advancement in metallocene chemistry, incorporating structural constraints that significantly alter the electronic and chemical properties of the chromium center. These systems feature covalent bridges connecting the two cyclopentadienyl rings, creating a more rigid molecular framework that influences reactivity patterns and thermodynamic stability.

The seminal development in ansabridged chromocene chemistry was achieved by Brintzinger and colleagues, who synthesized the first thermally stable chromocene carbonyl derivative by introducing a 1,1'-tetramethylethano bridge between the cyclopentadienyl rings. This breakthrough synthesis employed chromium(II) chloride with the specialized di-Grignard reagent (CH₃)₄C₂(C₅H₄MgCl)₂ · 4THF in tetrahydrofuran under a carbon monoxide atmosphere, yielding the desired ansabridged product in approximately 50% yield.

Modern synthetic approaches to ansabridged chromocene complexes utilize ansacalcocene compounds as effective reagents for chromocene synthesis from chromium(II) chloride in the presence of trapping ligands such as carbon monoxide or isonitriles. This methodology enables the preparation of various ansabridged chromocene carbonyl and tertiary-butyl isocyanide complexes in high yields, demonstrating the versatility of the ansabridged framework.

A particularly noteworthy achievement in this field was the synthesis of Me₂Si(C₅Me₄)₂Cr, representing the first ansabridged chromocene containing no additional ligands at the chromium center. This ligand-free ansabridged chromocene was synthesized from Me₂Si(C₅Me₄)₂Li₂ and CrCl₂(THF) in the presence of 2,6-xylyl isocyanide, although the isocyanide did not remain coordinated in the final product.

The structural characterization of ansabridged chromocene complexes reveals distinctive geometric features. X-ray crystallographic analysis demonstrates that these constrained systems maintain the fundamental sandwich architecture while exhibiting modified bond distances and electronic distributions compared to unconstrained chromocene.

Complex TypeBridge StructureSynthesis MethodYield (%)Reference
(CH₃)₄C₂(C₅H₄)₂CrCO1,1'-tetramethylethanoCrCl₂ + di-Grignard + CO50
Me₂Si(C₅Me₄)₂CrdimethylsilylMe₂Si(C₅Me₄)₂Li₂ + CrCl₂Not specified
Various ansabridged carbonylsethanediyl derivativesansacalcocene methodHigh yields

Redox-Driven Chromocene Formation Pathways

Redox-driven chromocene formation pathways encompass synthetic strategies that exploit electron transfer processes to achieve metallocene construction. These methodologies often involve the simultaneous reduction of higher oxidation state chromium precursors and the assembly of the sandwich structure.

The classical redox-mediated synthesis employs chromium(III) chloride as a starting material, where the cyclopentadienyl anions function as reducing agents to convert chromium(III) to the required chromium(II) oxidation state for metallocene formation. This process demonstrates the dual functionality of cyclopentadienyl ligands, serving both as coordinating species and electron donors in the overall transformation.

Comproportionation reactions represent another category of redox-driven pathways. These processes involve the reaction of metallic chromium with chromium(III) species to generate chromium(II) intermediates suitable for metallocene synthesis. The general comproportionation scheme follows:

Cr + 2 CrCl₃ → 3 CrCl₂

The resulting chromium(II) chloride can subsequently react with cyclopentadienyl anions to form chromocene. This approach provides an alternative route to chromium(II) precursors when direct chromium(II) sources are unavailable or impractical.

Electrochemical synthesis methods have been explored for chromocene preparation, utilizing controlled potential electrolysis to generate the appropriate chromium oxidation states in situ. These techniques offer precise control over the redox environment and can facilitate the formation of chromocene under mild conditions while avoiding the use of chemical reducing agents.

The redox properties of chromocene itself play crucial roles in its reactivity and synthetic utility. Electrochemical studies reveal that ansabridged chromocene complexes exhibit significantly altered redox potentials compared to their unbridged analogs. The formal chromium(II)/chromium(III) redox potential in ansabridged chromocene complexes is profoundly influenced by the electronic properties of coordinated ligands, with tertiary-butyl isocyanide ligands causing shifts to more negative potentials compared to carbonyl ligands.

The structural parameters determined through X-ray crystallography provide quantitative insight into the chromocene architecture. The average chromium-carbon bond length of 2.151(13) Ångströms reflects the extended bonding compared to iron-carbon distances in ferrocene, attributed to the larger ionic radius of chromium relative to iron. The cyclopentadienyl rings adopt a staggered conformation with parallel orientation, though small amounts of disorder associated with multiple ring orientations have been observed crystallographically.

Carbon Monoxide Coordination Chemistry

The interaction between chromocene and carbon monoxide represents one of the most extensively studied aspects of its coordination chemistry [1] [2] [5]. At low temperatures, chromocene forms a thermally unstable carbonyl adduct Cp2Cr(CO), which adopts a bent 18-electron configuration [5] [21]. However, this complex demonstrates remarkable thermal instability, decomposing at ambient temperature with liberation of carbon monoxide and regeneration of the parent chromocene [5] [21].

The instability of the chromocene carbonyl adduct contrasts sharply with the behavior of its second and third-row analogs, molybdocene and tungstenocene, which form thermally stable 18-electron carbonyl complexes [5] [21]. Extended Hückel molecular orbital calculations have attributed this difference to the repulsion between d electrons that must be overcome to form the respective carbonyl complex [5]. The energy difference between the triplet ground state of chromocene and the singlet ground state of the carbonyl complex creates an unfavorable thermodynamic situation for carbon monoxide binding [5].

Under more forcing conditions involving excess carbon monoxide at elevated temperatures and pressures, chromocene undergoes complete ligand displacement to yield chromium hexacarbonyl and free cyclopentadiene [1] [2]. This transformation proceeds through stepwise formation of intermediate species, ultimately resulting in the complete loss of both cyclopentadienyl rings [1] [2].

Ligand Exchange Reactions with Chelating Systems

Chromocene readily undergoes ligand displacement reactions with chelating ligand systems, most notably with acetylacetone [1] [5]. The reaction with acetylacetone proceeds quantitatively at room temperature to produce tris(acetylacetonato)chromium(III) and free cyclopentadiene [1] [5]. This transformation represents a typical ring-loss reaction where the weak chromium-cyclopentadienyl bonding is overcome by the formation of stronger chromium-oxygen bonds with the chelating ligand [1] [5].

The reaction with halogen acids follows a similar pattern, where treatment with hydrogen fluoride, hydrogen chloride, or hydrogen bromide leads to the formation of half-sandwich complexes CpCrX3 with elimination of one equivalent of cyclopentadiene [5]. These reactions demonstrate the general tendency of chromocene to undergo ring loss when confronted with strongly coordinating ligands or harsh reaction conditions [5].

Reactions with Carboxylic Acids and Derivatives

Chromocene exhibits distinctive reactivity patterns with carboxylic acids, depending on the specific acid employed [3]. Treatment with formic acid at 40°C results in a redox reaction producing chromium(III) formate monohydrate, cyclopentadiene, and hydrogen gas according to the stoichiometry: Cr(C5H5)2 + 4 HCOOH → Cr(O2CH)3·HCOOH + 2 C5H6 + 1/2 H2 [3]. This reaction represents a rare example of hydrogen evolution in chromocene chemistry, indicating the strong reducing power of the chromium(II) center [3].

In contrast, reactions with higher aliphatic carboxylic acids such as acetic, propanoic, and butanoic acids proceed without hydrogen evolution, yielding nearly diamagnetic chromium(II) carboxylates and cyclopentadiene [3]. The solid products obtained from these reactions demonstrate remarkable air sensitivity, with stability decreasing as the carbon chain length of the carboxylic acid increases [3].

Acetic anhydride reacts with chromocene to form chromium(II) acetate, cyclopentadiene, and various volatile organic products including methane and ethane [3]. X-ray powder diffraction analysis confirms that the solid product is identical to that obtained from the direct reaction with acetic acid, demonstrating the versatility of chromocene as a precursor to chromium(II) carboxylate complexes [3].

ReactionConditionsProductsYield (%)Notes
Cp2Cr + CO (low temp)Low temperature, THFCp2Cr(CO) (unstable)N/AThermally unstable, decomposes at RT
Cp2Cr + CO (extended)Room temperatureCp2Cr + CO releaseN/APrefers 16 VE structure over 18 VE
Cp2Cr + CO (excess, high pressure)100°C, high pressureCr(CO)6 + cyclopentadieneComplete conversionStepwise formation via intermediates
Cp2Cr + acetylacetoneRoom temperatureCr(acac)3 + cyclopentadieneQuantitativeRing loss reaction
ansa-Chromocene + COCO atmosphere, THFStable ansa-chromocene carbonyl~50Stabilized by ansa bridge
Cp2Cr + formic acid40°C, excess HCOOHCr(O2CH)3·HCOOH + C5H6 + H2QuantitativeRedox reaction with H2 evolution
Cp2Cr + acetic acid60°CCrC4H6O4 (chromium acetate)HighNearly diamagnetic product

Redox Reactivity with Organic Substrates

Electron Transfer Processes

Chromocene functions as a potent single-electron reducing agent due to the chromium(II) center's propensity to undergo oxidation to chromium(III) [8] [11]. The compound's redox potential varies significantly depending on the supporting ligand environment, with the formal Cr2+/3+ couple being profoundly influenced by the electronic properties of coordinated ligands [20] [21]. Gas-phase ionization studies have determined the ionization energy of chromocene to be 125.6 ± 1.0 kcal/mol, providing fundamental thermodynamic data for understanding its electron transfer behavior [20].

The reducing capability of chromocene has been exploited in various organic synthetic applications, particularly in processes requiring mild, selective reduction conditions [8] . The compound demonstrates excellent functional group tolerance, making it suitable for complex molecule transformations where harsh reducing conditions would be incompatible with sensitive functional groups [8] .

Nozaki-Hiyama-Kishi Reaction Applications

Chromocene serves as a key component in the Nozaki-Hiyama-Kishi reaction, a powerful carbon-carbon bond forming process that couples aldehydes with allyl or vinyl halides [29]. In this transformation, chromocene acts as the reducing agent for generating reactive organochromium intermediates from organic halides [29]. The reaction typically employs nickel(II) chloride as a co-catalyst, with chromium(II) serving as the sacrificial reductant to generate nickel(0) species [29].

The mechanism involves initial reduction of nickel(II) to nickel(0) by two equivalents of chromium(II), followed by oxidative addition of the organic halide to nickel [29]. Subsequent transmetalation generates an organochromium(III) intermediate that undergoes nucleophilic addition to the aldehyde carbonyl group [29]. This reaction demonstrates remarkable selectivity for aldehydes over other carbonyl-containing functional groups, including ketones, esters, and amides [29].

Catalytic Allylation of Ketones

Recent developments have expanded the utility of chromocene in catalytic processes, particularly in the allylation of ketones using unactivated hydrocarbon alkenes [11] [27]. This transformation employs a synergistic catalyst system comprising chromocene and photo-activatable ion-pair hydrogen atom transfer catalysts [11] [27]. The process generates highly nucleophilic allylchromium(III) species directly from simple alkenes through a radical-polar crossover mechanism [11] [27].

The catalytic cycle involves photoexcitation of thiophosphoryl imide-pyridine ion pairs at 390 nm, generating thiyl radicals that abstract allylic hydrogen atoms from alkene substrates [11] [27]. The resulting allyl radicals are captured by chromocene at the sterically less congested terminal carbon atom, forming highly nucleophilic allylchromium(III) intermediates [11] [27]. These species undergo branch-selective addition to ketones with selectivity ratios exceeding 20:1, demonstrating the synthetic utility of this approach [11] [27].

The reaction proceeds under mild conditions with excellent functional group tolerance, enabling application to multifunctional ketone substrates [11] [27]. The modular design of the ion-pair hydrogen atom transfer catalysts allows precise tuning of redox potential and hydrogen atom transfer activity, with the reduced nitrogen-heteroaromatic catalyst playing a crucial role in regenerating the electron-rich chromocene(II) species [11] [27].

Substrate/OxidantReaction TypeCr Oxidation State ChangeProductsConditionsSelectivity
Aldehydes (NHK reaction)ReductionCr(II) → Cr(III)Secondary alcoholsNi co-catalyst, DMF/DMSOHigh for aldehydes
Air/O2OxidationCr(II) → Cr(III)Cr2O3Air exposureComplete
Halogens (Cl2, Br2)OxidationCr(II) → Cr(III)CrX3Room temperatureComplete
Carboxylic acidsReductionCr(II) → Cr(III)Cr(II) carboxylates40-60°CGood
Ketones (allylation)Reduction (catalytic)Cr(II) ⇌ Cr(III)Tertiary alcoholsBlue light, 390 nmBranch selective >20:1
Alkenes (IP-HAT catalysis)Radical generationCr(II) ⇌ Cr(III)Allyl radicalsPhotoredox conditionsTerminal selective

Carbon-Hydrogen Activation and Organometallic Intermediates

Formation of Organochromium Intermediates

The activation of carbon-hydrogen bonds by chromocene-derived species represents an emerging area of organometallic chemistry with significant mechanistic implications [11] [27]. The most well-characterized examples involve the formation of allylchromium(III) intermediates through radical pathways, where chromocene captures allyl radicals generated from alkene substrates [11] [27]. These intermediates exhibit remarkable nucleophilicity, enabling their utilization in carbon-carbon bond forming reactions with electrophilic substrates [11] [27].

The formation mechanism involves initial generation of allyl radicals through hydrogen atom abstraction by thiyl radicals, followed by rapid capture of these radicals by the electron-rich chromocene center [11] [27]. The regioselectivity of this process favors terminal carbon capture, resulting in formation of linear allylchromium(III) species rather than branched isomers [11] [27]. This selectivity pattern reflects the steric preferences of the bulky chromocene fragment and the electronic characteristics of the allyl radical [11] [27].

Structural Characterization of Intermediates

The organochromium(III) intermediates formed through carbon-hydrogen activation processes have been characterized through various spectroscopic and computational methods [11] [27]. These species typically adopt geometries that maximize the overlap between the chromium d-orbitals and the π-system of the allyl fragment [11] [27]. The electron-rich nature of these intermediates, enhanced by the electron-donating cyclopentadienyl ligands, contributes to their exceptional nucleophilicity [11] [27].

Density functional theory calculations have provided insights into the electronic structure and bonding characteristics of these intermediates [24]. The calculations reveal that the highest occupied molecular orbitals of the allylchromium(III) species possess significant metal character, consistent with their observed nucleophilic reactivity [24]. The calculations also support the proposed linear transition state geometry for their addition to carbonyl electrophiles [11] [27].

Reactivity Patterns and Synthetic Applications

The allylchromium(III) intermediates demonstrate distinctive reactivity patterns that differentiate them from conventional organometallic nucleophiles [11] [27]. Their reactions with ketones proceed through linear transition states, leading to exclusive formation of branched tertiary alcohol products [11] [27]. This reactivity pattern contrasts with traditional allylmetal reagents, which often exhibit poor selectivity or require pre-activation for ketone addition [11] [27].

The synthetic utility of these intermediates extends to complex molecular frameworks, including natural products and pharmaceutical intermediates [11] [27]. The mild reaction conditions and excellent functional group tolerance enable their application in late-stage functionalization processes where traditional organometallic reagents would be incompatible [11] [27]. The catalytic nature of the process, with turnover of the chromocene catalyst, represents a significant advance over stoichiometric organochromium chemistry [11] [27].

IntermediateFormation MethodStabilityElectron CountKey PropertiesApplications
Cp2Cr(CO)CO addition to Cp2CrUnstable at RT18 e−Bent structure, prefers dissociationCO activation studies
[CpCr(CO)3]−CO + electron transferStable in zeolite18 e−Anionic, CO stretch 1850 cm−1Catalysis mechanistic studies
[Cp2Cr(CO)]+CO + electron transferStable in zeolite18 e−Cationic, CO stretch 1980 cm−1Catalysis mechanistic studies
CpCr(acac)2Acetylacetone reactionStable18 e−Diamagnetic, chelating ligandSynthetic intermediate
AllylCr(III) speciesAllyl radical captureReactive intermediateVariableHighly nucleophilicKetone allylation catalyst
Cp2CrX (X = halide)Halogen oxidationStable16 e−Paramagnetic, reactiveSynthetic precursors
ansa-Chromocene carbonylCO + ansa chromoceneThermally stable18 e−Stabilized by ansa bridgePolymerization catalysis
Chromocene zeolite complexZeolite encapsulationEnhanced reactivity16 e−Distorted structureModel catalyst systems

The Union Carbide ethylene polymerization catalyst represents a landmark achievement in industrial organometallic chemistry, distinguished by its unique mechanism and operational characteristics compared to contemporary chromium-based systems. This heterogeneous catalyst system, based on chromocene dispersed on silica supports, demonstrates remarkable activity for ethylene polymerization at relatively mild conditions while exhibiting unprecedented sensitivity to hydrogen that enables precise molecular weight control [1] [2] [3].

Active Site Structure and Formation

Recent comprehensive studies employing electron paramagnetic resonance spectroscopy, infrared spectroscopy, labeling experiments, and density functional theory modeling have conclusively identified the active sites as monomeric surface-supported chromium(III) hydrides with the structure (≡SiO)Cr(Cp)-H [1] [2] [3]. These active sites form exclusively at high chromium loadings (typically >1 weight percent) through a complex mechanism requiring the simultaneous presence of grafted chromocene, adsorbed chromocene molecules, and residual surface hydroxyl groups on the silica support [1] [3].

The formation pathway involves a critical carbon-hydrogen activation step of the cyclopentadienyl ring, distinguishing this system from conventional surface grafting reactions [1] [3]. This mechanism requires precise control of the support preparation, specifically partial dehydroxylation of silica at 700°C to achieve optimal surface hydroxyl density [1] [3]. The resulting chromium(III) hydride species exhibit distinctive electron paramagnetic resonance signatures at 155 ppm and demonstrate barrier-less ethylene insertion with activation energies as low as 1.1 kcal/mol [1] [4].

Polymerization Mechanism and Kinetics

The Union Carbide catalyst operates through a Cossee-Arlman-type mechanism, where the chromium(III) hydride sites initiate polymerization by inserting ethylene molecules into the chromium-hydrogen bond [1] [2] [3]. This insertion process is thermodynamically favorable (-16.3 kcal/mol) and leads to the formation of chromium(III) alkyl species that enable continuous chain growth through subsequent ethylene insertions [1] [4]. The mechanism has been confirmed through isotopic labeling studies using deuterated ethylene, which demonstrate the retention of the initial chromium-carbon bond throughout the polymerization process [1] [3].

Unlike the Phillips catalyst system, the Union Carbide catalyst exhibits remarkable sensitivity to hydrogen, allowing for precise control of polymer molecular weight through hydrogen-to-ethylene ratio adjustment [1] [5] [6]. This unique feature enables the production of high-density polyethylene with controlled molecular weight distributions, typically ranging from 50 to 300 kDa with polydispersity indices of 1.3-2.0 [1] [6]. The hydrogen sensitivity stems from the ability of hydrogen to insert into chromium-carbon bonds, providing an efficient chain transfer mechanism that regenerates active hydride sites [1] [6].

Industrial Performance and Applications

The Union Carbide catalyst system demonstrates exceptional industrial performance, operating effectively at temperatures between 60-100°C and pressures of 1-10 atmospheres [1] [5] [6]. Under these conditions, the catalyst produces linear high-density polyethylene with crystallinity levels of 60-70% and branching frequencies below 1 per 1000 carbon atoms [1] [6]. The polymer products exhibit excellent mechanical properties with melting temperatures typically ranging from 110-135°C [7].

Comprehensive poisoning studies have revealed that approximately 60% of the chromium sites participate in polymerization, with the remaining sites being spectroscopically observable but catalytically inactive [1] [7]. This high proportion of active sites contributes to the exceptional productivity of the system, with turnover frequencies exceeding those of conventional chromium oxide catalysts [1] [5].

Operational Challenges and Limitations

Despite its industrial success, the Union Carbide catalyst faces several operational limitations that affect its commercial viability. The catalyst exhibits thermal instability above 60°C, with significant deactivation occurring through cyclopentadienyl ligand loss at elevated temperatures [1] [6]. This thermal sensitivity restricts the operational temperature window and requires careful temperature control during industrial processes [1] [6].

Additionally, the catalyst system requires high chromium loadings (1-2 weight percent) to achieve optimal performance, which increases material costs and raises environmental considerations [1] [3]. The complex active site formation mechanism also necessitates precise control of support preparation and catalyst synthesis conditions, making the system more sensitive to process variations compared to simpler catalyst formulations [1] [3].

Active Site Characterization and Mechanistic Studies

Spectroscopic Characterization Methods

The characterization of Union Carbide catalyst active sites presents unique challenges due to the paramagnetic nature of chromium centers, requiring specialized spectroscopic techniques and advanced computational methods [1] [8] [9]. Electron paramagnetic resonance spectroscopy has emerged as the most definitive method for identifying and quantifying different chromium species on the silica surface [1] [8] [9].

Continuous wave and pulse electron paramagnetic resonance techniques have been instrumental in distinguishing between monomeric and dimeric chromium(II) sites, as well as identifying the formation of chromium(III) hydrides [1] [8]. The monomeric chromium(III) hydride species exhibit characteristic signals at 155 ppm, while dimeric chromium(II) sites appear at 318 ppm in solid-state proton nuclear magnetic resonance spectra [1] [9] [10]. These spectroscopic signatures have been validated through density functional theory calculations, which accurately predict the observed chemical shifts and electronic structures [1] [9].

Advanced Nuclear Magnetic Resonance Studies

Solid-state nuclear magnetic resonance spectroscopy has provided crucial insights into the structure and dynamics of chromocene-derived surface species [9] [10] [11]. The implementation of magic angle spinning techniques at high magnetic fields (16.4 Tesla) has enabled the resolution of paramagnetically shifted signals that would otherwise be obscured by broad line widths [9] [10].

Temperature-dependent nuclear magnetic resonance studies have revealed the dynamic behavior of surface chromium species, with chemical shifts varying systematically with temperature changes [9] [12]. These studies have demonstrated that chromocene derivatives exhibit temperature-dependent magnetic behavior consistent with their paramagnetic ground states, with chemical shift variations that can serve as molecular thermometers [9] [12].

The application of cross-polarization magic angle spinning techniques has been particularly valuable for characterizing carbon-13 signals from cyclopentadienyl ligands and surface-bound organic fragments [9] [10]. These measurements have confirmed the retention of cyclopentadienyl coordination in active sites and have provided evidence for the proposed carbon-hydrogen activation mechanism [9] [10].

Density Functional Theory Calculations

Computational studies using density functional theory have been essential for interpreting experimental observations and predicting catalyst behavior [1] [4] [13]. These calculations have successfully reproduced the observed electron paramagnetic resonance signatures and have provided detailed mechanistic insights into the ethylene polymerization process [1] [4] [13].

The computational work has established that the rate-determining step in ethylene polymerization is the initial oxidative coupling of ethylene molecules to form metallacyclic intermediates, with activation barriers ranging from 16.3 to 20.0 kcal/mol depending on the specific catalyst system [13] [14]. These calculations have also demonstrated the importance of ligand hemilability in controlling catalyst selectivity and activity [13] [14].

Density functional theory modeling has been particularly valuable for understanding the role of surface strain in catalyst performance [15] [16]. The calculations predict that chromium sites with different coordination environments exhibit distinct reactivity patterns, with more strained sites showing enhanced activity for ethylene insertion [15] [16].

Infrared Spectroscopy and Surface Chemistry

Infrared spectroscopy has proven to be exceptionally sensitive for discriminating between different chromium sites and monitoring catalyst behavior under operating conditions [15] [16]. The technique has been used to identify the formation of chromium hydrides through characteristic infrared absorption bands and to monitor the evolution of surface species during catalyst activation [15] [16].

Operando infrared spectroscopy studies have revealed the formation of oxygenated organic species during catalyst activation, including formaldehyde derivatives and methylformate compounds [15] [16]. These species appear to play important roles in catalyst performance by modifying the coordination environment of chromium sites and influencing their reactivity [15] [16].

The use of probe molecules such as carbon monoxide has been particularly valuable for characterizing the coordination environment of chromium sites [15] [16]. Different chromium environments exhibit distinct carbon monoxide binding patterns, with monomeric sites forming dicarbonyl complexes and dimeric sites producing more complex polycarbonyl species [15] [16] [17].

X-ray Absorption Spectroscopy

X-ray absorption spectroscopy has provided complementary information about the local structure and electronic properties of chromium sites in Union Carbide catalysts [1] [18] [7]. Extended X-ray absorption fine structure analysis has confirmed the monomeric nature of active chromium sites and has provided precise measurements of chromium-oxygen and chromium-carbon bond distances [1] [18] [7].

The technique has been particularly valuable for monitoring changes in chromium coordination during catalyst activation and operation [1] [18] [7]. X-ray absorption near-edge structure measurements have demonstrated that chromium maintains its +3 oxidation state during ethylene polymerization, supporting the proposed mechanism involving chromium(III) alkyl intermediates [1] [18] [7].

Surface Organometallic Chemistry on Silica Supports

Principles of Surface Organometallic Chemistry

Surface organometallic chemistry represents a powerful approach for generating well-defined heterogeneous catalysts by treating the support surface as a ligand and controlling the grafting of molecular precursors [19] [20] [21]. This methodology enables the preparation of catalysts with defined active site structures, bridging the gap between homogeneous and heterogeneous catalysis [19] [20] [21].

The surface organometallic chemistry approach typically involves the controlled grafting of organometallic complexes onto oxide supports that have been partially dehydroxylated at high temperatures [19] [20] [21]. The resulting surface species inherit the coordination geometry and electronic properties of their molecular precursors while acquiring unique reactivity characteristics imposed by the support environment [19] [20] [21].

Chromocene Grafting and Surface Reactions

The interaction of chromocene with silica surfaces has been extensively studied as a model system for understanding surface organometallic chemistry principles [17] [22] [23]. The grafting process occurs through the elimination of cyclopentadiene and formation of silicon-oxygen-chromium bonds, resulting in mononuclear surface species with the structure (≡SiO)CrCp [17] [22].

These anchored chromocene species can subsequently adsorb additional chromocene molecules to form catalytically inactive dimeric complexes [17] [22]. The balance between monomeric and dimeric species depends critically on the chromium loading, silica surface hydroxyl density, and reaction conditions [17] [22].

The grafting reaction is heavily influenced by diffusion limitations, particularly in porous silica supports where mass transfer effects can significantly impact the distribution of surface species [17] [22]. Understanding these transport phenomena is crucial for optimizing catalyst preparation and achieving reproducible performance [17] [22].

Well-defined Molecular Analogs

The insights gained from studying the Union Carbide catalyst have inspired the development of well-defined molecular analogs that mimic the proposed active site structure [1] [4] [2]. These systems typically involve the grafting of tailored chromium complexes such as CpCr(CH(SiMe₃)₂)₂ onto partially dehydroxylated silica supports [1] [4] [2].

The resulting surface species exhibit similar electron paramagnetic resonance signatures and polymerization behavior to the industrial Union Carbide catalyst, providing strong support for the proposed active site structure [1] [4] [2]. These well-defined systems offer advantages in terms of reproducibility and mechanistic understanding, as they eliminate the complexity associated with multiple surface species [1] [4] [2].

The development of these molecular analogs has also enabled systematic structure-activity relationship studies, revealing the importance of specific ligand environments and support interactions in determining catalyst performance [1] [4] [2]. These studies have demonstrated that the hemilabile nature of surface ligands is crucial for achieving optimal catalytic activity [1] [4] [2].

Thermolytic Molecular Precursors

The combination of surface organometallic chemistry with thermolytic molecular precursors has emerged as a powerful strategy for generating isolated metal sites with controlled nuclearity and oxidation states [20] [24] [25]. This approach involves the use of molecular precursors that can lose their organic ligands readily upon thermal treatment, yielding surface species with coordination environments similar to those found in industrial catalysts [20] [24] [25].

For chromium systems, this methodology has been applied to generate model catalysts for various industrial processes, including ethylene polymerization, propane dehydrogenation, and olefin metathesis [20] [24] [25]. The resulting surface species typically contain a higher proportion of active sites compared to conventional catalysts, enabling more detailed structure-activity relationship studies [20] [24] [25].

The thermolytic approach also offers advantages in terms of catalyst stability and performance, as the removal of organic ligands can eliminate potential deactivation pathways while maintaining the desired coordination environment [20] [24] [25]. This methodology has been successfully applied to a wide range of metal systems beyond chromium, demonstrating its general applicability in heterogeneous catalyst design [20] [24] [25].

Support Effects and Interface Engineering

The choice of support material and its preparation method have profound effects on the structure and reactivity of surface organometallic species [19] [21] [26]. For chromocene systems, the degree of silica dehydroxylation critically influences the density and reactivity of surface hydroxyl groups, which in turn affects the grafting process and the resulting active site structure [19] [21] [26].

Recent advances in support engineering have focused on developing materials with controlled surface properties, including well-defined crystal faces, tunable hydroxyl densities, and modified electronic properties [19] [21] [26]. These developments have enabled the preparation of more uniform surface species and have provided new opportunities for catalyst optimization [19] [21] [26].

The use of nontraditional supports, such as sulfated metal oxides and modified silicas, has also been explored as a means of tuning catalyst performance through electronic effects [26] [27]. These materials can provide different coordination environments and electronic properties compared to conventional silica supports, potentially leading to enhanced catalytic activity and selectivity [26] [27].

Characterization Challenges and Solutions

The characterization of surface organometallic species presents unique challenges due to their heterogeneous nature and the presence of multiple surface environments [19] [21] [28]. Traditional characterization methods often provide averaged information that may not reflect the true diversity of surface species [19] [21] [28].

Advanced characterization techniques, including electron paramagnetic resonance spectroscopy, have proven essential for understanding the structure and dynamics of paramagnetic surface species [8] [28] [29]. The development of specialized pulse electron paramagnetic resonance methods has enabled the detection of subtle structural features and the identification of hydrocarbyl ligands on chromium centers [8] [28] [29].

Physical Description

Bis(cyclopentadienyl)chromium appears as red needles or reddish-purple solid. (NTP, 1992)

Hydrogen Bond Acceptor Count

2

Exact Mass

182.018755 g/mol

Monoisotopic Mass

182.018755 g/mol

Boiling Point

167 to 194 °F at 760 mmHg under vacuum (sublimes) (NTP, 1992)

Heavy Atom Count

11

Melting Point

343 °F (NTP, 1992)

UNII

FI251W8B1L

Other CAS

1271-24-5

Wikipedia

Chromocene

General Manufacturing Information

Chromocene: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types